Fmoc-D-2-Fluoro-4-chlorophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

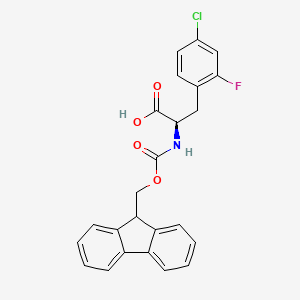

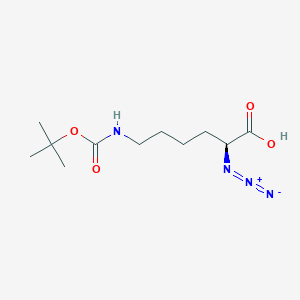

Fmoc-D-2-Fluoro-4-chlorophenylalanine is a phenylalanine derivative . Its IUPAC name is (2R)-3-(4-chloro-2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 439.87 .

Molecular Structure Analysis

The InChI code for Fmoc-D-2-Fluoro-4-chlorophenylalanine is 1S/C24H19ClFNO4/c25-15-10-9-14 (21 (26)12-15)11-22 (23 (28)29)27-24 (30)31-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-10,12,20,22H,11,13H2, (H,27,30) (H,28,29)/t22-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-D-2-Fluoro-4-chlorophenylalanine is a solid at room temperature .Applications De Recherche Scientifique

Peptide Synthesis and Biochemical Probes

Fmoc (9-fluorenylmethyloxycarbonyl) amino acids, including Fmoc-D-2-Fluoro-4-chlorophenylalanine, are integral in solid phase peptide synthesis (SPPS), providing a means to protect the amino group during peptide chain assembly. Fields and Noble (2009) highlighted that Fmoc amino acids have been crucial in advancing SPPS through various solid supports, linkages, and side chain protecting groups, enabling the synthesis of biologically active peptides and small proteins under versatile conditions (Fields & Noble, 2009).

Self-Assembly and Material Science

Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly properties, attributed to the hydrophobicity and aromaticity of the Fmoc group. Tao et al. (2016) reviewed the self-organization of Fmoc-modified molecules, noting their significant potential in applications such as bio-templating, drug delivery, and the development of therapeutic materials due to their inherent self-assembly features (Tao et al., 2016).

Biomedical Applications

The antibacterial and anti-inflammatory applications of Fmoc-decorated self-assembling peptides represent a promising area of research. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine, highlighting their potential in the development of resin-based composites for biomedical applications (Schnaider et al., 2019).

Optical Property Modulation

The self-assembly of Fmoc-modified compounds can influence their optical properties, a phenomenon explored by Tao et al. (2015). They found that pH-dependent self-assembly of Fmoc-5-aminopentanoic acid resulted in materials with modifiable optical properties, offering insights into the design of novel photonic materials (Tao et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-2-Fluoro-4-chlorophe | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxypropyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylic acid](/img/structure/B2979272.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)

![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)